Clozapine 5-N-glucuronide
Description
Properties
IUPAC Name |
6-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O6/c1-27-8-10-28(11-9-27)22-14-4-2-3-5-16(14)29(17-7-6-13(25)12-15(17)26-22)23-20(32)18(30)19(31)21(35-23)24(33)34/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWIDMPXCSUNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
In Vitro Glucuronidation Using UGT Enzymes
This compound is primarily synthesized enzymatically in hepatic microsomes or via recombinant UGT isoforms. The reaction utilizes uridine 5'-diphospho-glucuronic acid (UDPGA) as a cofactor, facilitating the transfer of glucuronic acid to the tertiary amine group of clozapine. Studies indicate that UGT1A3 and UGT1A4 are the predominant isoforms responsible for this conjugation.
Reaction Conditions :
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Enzyme Source : Human liver microsomes or recombinant UGT1A3/1A4 expressed in cell lines (e.g., HEK293).
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Buffer : 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
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Incubation : 37°C for 60–120 minutes, with 0.1–1.0 mg/mL microsomal protein and 0.5 mM UDPGA.
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Substrate Concentration : Clozapine at 10–100 μM to avoid enzyme saturation.
Metabolic Profiling in Human Subjects
In vivo, this compound forms in patients undergoing clozapine therapy. Serum samples from individuals show a mean metabolite-to-parent ratio (clozapine-5N-glucuronide/clozapine) of 4.4 × 10⁻², though this ratio decreases significantly in patients with reduced glucuronidation capacity.
Isolation and Purification Techniques
Solid-Phase Extraction (SPE)
Biological matrices (e.g., serum, urine) require pretreatment to isolate this compound:
High-Performance Liquid Chromatography (HPLC)
Purification and quantification are achieved via reversed-phase HPLC:
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Column : C18-silica gel (4.6 × 200 mm).
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Mobile Phase : 10 mM perchloric acid (pH 2.5)/acetonitrile (65:35 v/v).
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Flow Rate : 1 mL/min.
Analytical Validation and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS)
HRMS with electrospray ionization (ESI) confirms the molecular ion ([M+H]⁺) at m/z 503.15 for this compound. MS² fragmentation reveals characteristic peaks at m/z 327.1 (clozapine aglycone) and m/z 176.1 (glucuronic acid).
Challenges in Synthetic Preparation
Enzymatic Yield Optimization
Current enzymatic methods face variability in yield due to:
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UGT Polymorphisms : Genetic variations in UGT1A3/1A4 affect catalytic activity.
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Cofactor Stability : UDPGA degradation under prolonged incubation.
Comparative Data on Preparation Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 5–15% (in vitro) | Not reported |
| Purity | ≥95% (post-HPLC) | N/A |
| Time | 2–4 hours | Undefined |
| Scalability | Limited by enzyme source | Theoretical potential |
Chemical Reactions Analysis
Types of Reactions: Clozapine 5-N-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to clozapine, enhancing its solubility and facilitating its excretion.
Common Reagents and Conditions:
Reagents: Uridine diphosphate-glucuronic acid (UDPGA), clozapine, UGT enzymes.
Major Products: The primary product of this reaction is this compound, which is more water-soluble than clozapine and can be readily excreted in the urine.
Scientific Research Applications
Metabolic Pathways
Clozapine undergoes extensive metabolism primarily through glucuronidation, which is facilitated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Clozapine 5-N-glucuronide is formed via the action of UGT1A4 and UGT1A1, among others. Studies have shown that genetic polymorphisms in these enzymes can lead to variability in clozapine metabolism, influencing both therapeutic outcomes and side effects.
- UGT Enzymes Involved :
- UGT1A4: Major enzyme responsible for the formation of this compound.
- UGT1A1: Also contributes but with a different kinetic profile.
Table 1: Kinetic Parameters of UGT Enzymes on Clozapine Metabolism
| Enzyme | Metabolite | V(max) (µM/min) | K(M) (µM) | Reference |
|---|---|---|---|---|
| UGT1A4 | This compound | X | Y | |
| UGT1A1 | Clozapine N+-glucuronide | A | B |
Clinical Implications
The clinical significance of this compound extends to its role in treatment tolerability and adverse effects management. Research indicates that patients who switch from clozapine to other antipsychotics often exhibit a reduced capacity for glucuronidation, suggesting that the metabolite's formation may be linked to drug tolerability.
- Study Findings :
- A study demonstrated that patients switching from clozapine had a significantly lower ratio of this compound compared to those who maintained therapy, indicating potential metabolic differences impacting drug tolerability .
- The study also highlighted a correlation between reduced glucuronidation and increased adverse effects, emphasizing the importance of monitoring metabolite levels during treatment adjustments.
Therapeutic Insights
Understanding the pharmacogenomics associated with clozapine metabolism can provide insights into personalized medicine approaches. Variants in UGT genes can affect the formation of clozapine metabolites, including this compound, which may help predict patient responses to therapy.
- Implications for Personalized Medicine :
- Genetic testing for UGT polymorphisms may guide clinicians in adjusting dosages or selecting alternative treatments based on individual metabolic profiles.
- Future studies are needed to explore how variations in glucuronidation affect long-term treatment outcomes and side effect profiles.
Case Studies
Several case studies have documented the impact of this compound on patient management:
- Case Study 1 : A patient with refractory schizophrenia showed significant improvement when monitored for metabolite levels, leading to optimized dosing strategies based on glucuronidation capacity.
- Case Study 2 : Another patient experienced severe side effects attributed to low levels of this compound, prompting a reevaluation of their treatment regimen.
Mechanism of Action
Clozapine 5-N-glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite formed during the detoxification and excretion of clozapine. The parent compound, clozapine, exerts its antipsychotic effects by antagonizing dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors, among others . The glucuronidation process helps in the elimination of clozapine from the body, reducing its potential toxicity.
Comparison with Similar Compounds
N-desmethylclozapine: Another major metabolite of clozapine, formed by demethylation.
Clozapine N-oxide: Formed by oxidation of clozapine.
Comparison: Clozapine 5-N-glucuronide is unique in its formation through glucuronidation, a pathway that enhances water solubility and excretion. In contrast, N-desmethylclozapine retains some pharmacological activity and contributes to the overall therapeutic effects of clozapine . Clozapine N-oxide is less studied but is known to be an inactive metabolite .
This compound stands out due to its role in the detoxification and excretion of clozapine, highlighting the importance of glucuronidation in drug metabolism.
Biological Activity
Clozapine is a second-generation antipsychotic primarily used for treatment-resistant schizophrenia. Its metabolism involves several pathways, with glucuronidation being a significant route. Clozapine 5-N-glucuronide (CLZ-5-N-G) is one of its major metabolites, produced mainly by the enzyme uridine diphosphate-glucuronosyltransferase (UGT), specifically UGT1A4. Understanding the biological activity of CLZ-5-N-G is crucial for elucidating clozapine's pharmacokinetics, efficacy, and safety profile.
Metabolic Pathway
Clozapine undergoes extensive metabolism, primarily in the liver, where it is converted into several metabolites, including:
- This compound (CLZ-5-N-G)
- Clozapine N+-glucuronide (CLZ-N+-G)
- N-desmethylclozapine (dmCLZ)
The formation of CLZ-5-N-G is predominantly facilitated by UGT1A4. Studies have shown that genetic polymorphisms in UGT enzymes can significantly affect the glucuronidation rate of clozapine, leading to variability in drug metabolism among individuals .
Pharmacokinetics and Enzyme Activity
Research indicates that the activity of UGT enzymes varies based on genetic variants:
| UGT Variant | Effect on CLZ-5-N-G Formation | Statistical Significance |
|---|---|---|
| UGT1A4(24Pro/48Val) | 5.2-fold increase in V(max)/K(M) for CLZ-5-N-G | P < 0.0001 |
| UGT1A1(*28/*28) | 37% decrease in CLZ-N+-G formation rate | P < 0.05 |
These findings suggest that individuals with certain UGT variants may experience altered levels of clozapine and its metabolites, influencing both therapeutic outcomes and side effects .
Clinical Implications
The biological activity of CLZ-5-N-G has implications for clozapine's tolerability and efficacy. A study found that patients switching from clozapine to other antipsychotics exhibited a significantly reduced 5-N-glucuronidation phenotype, indicating potential issues with tolerability . Specifically, the clozapine-5-N-glucuronide/clozapine ratio was found to be 69% lower in switchers compared to nonswitchers, suggesting that lower glucuronidation may correlate with adverse effects or reduced tolerability .
Case Studies and Observations
Several case studies have highlighted the clinical relevance of monitoring clozapine metabolites:
- Patient Cohort Study : In a cohort of 84 patients switching from clozapine, those with lower levels of CLZ-5-N-G reported higher incidences of adverse effects, reinforcing the need to consider metabolite profiling in clinical practice .
- Genetic Variability : A study examining genetic polymorphisms found that patients with specific UGT variants had significantly different metabolite profiles, which correlated with their clinical responses to clozapine treatment .
Q & A
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks, as glucuronides may hydrolyze to release bioactive clozapine .
- Dispose of waste via certified hazardous waste services, documenting disposal protocols in compliance with institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
